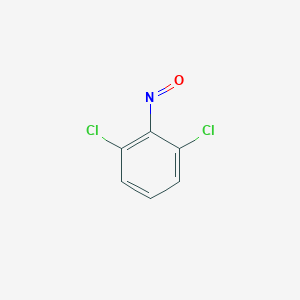

2,6-Dichloronitrosobenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2,6-Dichloronitrosobenzene involves the nitration of dichlorobenzene followed by the reduction of the nitro group to a nitroso group. Pagano and Emmons (2003) discussed a method involving the oxidation of an amine to a nitroso compound using hydrogen peroxide and peroxytrifluoroacetic acid, which can be adapted for the synthesis of 2,6-Dichloronitrosobenzene (Pagano & Emmons, 2003).

Molecular Structure Analysis

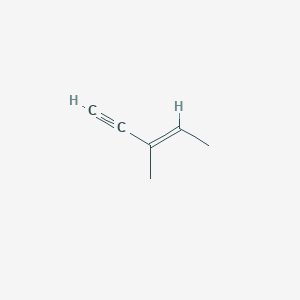

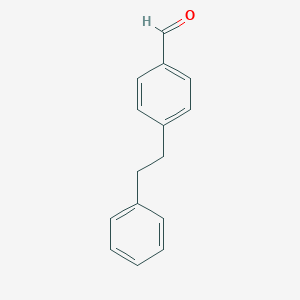

The molecular structure of dichloronitrobenzenes, including 2,6-Dichloronitrosobenzene, exhibits certain features where the NO2 group and the benzene ring plane are coplanar in some derivatives, indicating the influence of substituents on molecular conformation (Bhar et al., 1995).

Chemical Reactions and Properties

2,6-Dichloronitrosobenzene undergoes various chemical reactions characteristic of nitroso compounds, including dimerization and reactions with nucleophiles. The study by Ibata et al. (1995) on the reaction of tetrachloronitrobenzene with diamines under high pressure to form cyclization products sheds light on the reactivity of nitroso derivatives under different conditions (Ibata, Zou, & Demura, 1995).

Wissenschaftliche Forschungsanwendungen

Oxidation and Handling of Peroxides

Pagano and Emmons (2003) discussed the handling and reactivity of 2,6-dichloronitrobenzene in the context of oxidation reactions, specifically highlighting its role in reactions involving hydrogen peroxide and peroxytrifluoroacetic acid. This research underscores the chemical's utility in synthesizing compounds through oxidation processes, a foundational method in organic synthesis (A. S. Pagano & W. Emmons, 2003).

Photoelectrochemical Behavior

The photoelectrochemical behavior of chlorinated nitrobenzenes, including 2,6-dichloronitrobenzene, was explored by Macfie, Wadhawan, and Compton (2001). Their research demonstrated that 2,6-DCNB could undergo reversible one-electron reductions to form radical anions. This study provided insights into the electron transfer mechanisms and the influence of chlorination on the photoelectrochemical properties of nitrobenzenes, informing potential environmental and analytical applications (G. Macfie, J. Wadhawan, & R. Compton, 2001).

Synthesis of Dichloronitrobenzenes

The synthesis of 3,5-dichloronitrobenzene from 2,6-dichloro-4-nitroaniline was examined by Hui (2003), who reported a yield above 60%. The study optimized various synthesis parameters, contributing to the efficiency of producing dichloronitrobenzene derivatives, which are crucial in the development of dyes, pharmaceuticals, and agrochemicals (Z. Hui, 2003).

Solubility and Thermodynamics

Li, Zhang, Wang, Yao, Zhang, and Zhao (2014) determined the solubility of 2,3-dichloronitrobenzene in various solvents and modeled the data using several thermodynamic models. Although this study focuses on a different isomer, it provides a methodological framework for understanding the solubility and thermodynamic behavior of chlorinated nitrobenzenes, including 2,6-DCNB, in solvent systems. This information is critical for designing processes for the purification and application of these compounds in industrial settings (R. Li et al., 2014).

Aerobic Biodegradation

Palatucci, Waidner, Mack, and Spain (2019) investigated the aerobic biodegradation of dichloronitrobenzenes, including 2,3- and 3,4-DCNB, shedding light on the environmental fate and potential bioremediation strategies for these compounds. While the specific focus was not solely on 2,6-DCNB, this research highlights the broader category's biodegradability and environmental impact, suggesting possible microbial pathways for mitigating pollution caused by chloronitrobenzenes (M. L. Palatucci et al., 2019).

Wirkmechanismus

Mode of Action

It has been observed that 1,3-dichloro-2-nitrosobenzene can react with amines to produce previously unknown nitrosobenzene derivatives . This suggests that the compound may interact with its targets through amination reactions, leading to changes in the target molecules.

Pharmacokinetics

Its molecular weight is 176 , which may influence its absorption and distribution

Eigenschaften

IUPAC Name |

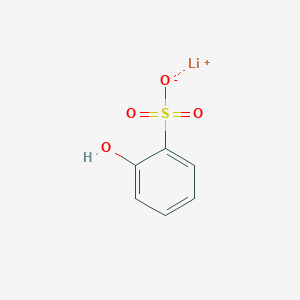

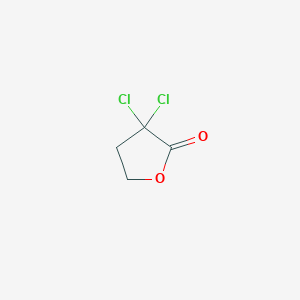

1,3-dichloro-2-nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-4-2-1-3-5(8)6(4)9-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYPOGVRNGUWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333783 | |

| Record name | 2,6-Dichloronitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloronitrosobenzene | |

CAS RN |

1194-66-7 | |

| Record name | 2,6-Dichloronitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2-nitrosobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does 2,6-Dichloronitrosobenzene interact with its target and what are the downstream effects?

A1: 2,6-Dichloronitrosobenzene exhibits a specific interaction with double bonds. In a study analyzing grafted polybutadiene, 2,6-Dichloronitrosobenzene reacted with the double bonds present in polybutadiene grafted onto a poly(tetrafluoroethylene) surface []. This reaction generates nitroxide free radicals, which are then quantitatively detected using the spin labeling method. This interaction allows for the determination of extremely low grafting ratios, even in the range of 10⁻³–10⁻¹ (%) [].

Q2: What is the structural characterization of 2,6-Dichloronitrosobenzene?

A2: While the provided abstracts don't offer specific spectroscopic data, the molecular formula of 2,6-Dichloronitrosobenzene can be deduced as C₆H₃Cl₂NO. Its molecular weight is approximately 176 g/mol. Further structural characterization could involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Q3: Can you explain the use of 2,6-Dichloronitrosobenzene in the synthesis of specific compounds and its associated challenges?

A3: 2,6-Dichloronitrosobenzene serves as a crucial reagent in synthesizing substituted benzidines, notably 3,5-Dichlorobenzidine and 3,5,3'-Trichlorobenzidine []. This process involves reacting 2,6-Dichloronitrosobenzene with aniline or 2-chloroaniline to yield a substituted azobenzene. Subsequent reduction and rearrangement produce the desired benzidine derivatives []. A key challenge in synthesizing the radiolabeled version, specifically the NBD chloride ¹⁴C(U), lies in the oxidation of 2,6-dichloroaniline ¹⁴C(U) to 2,6-dichloronitrosobenzene ¹⁴C(U) []. Many oxidizing agents lead to significant amounts of 2,6-dichloronitrobenzene ¹⁴C(U) as a byproduct. The research highlighted m-chloro peroxybenzoic acid as a superior oxidizing agent, minimizing this undesirable byproduct formation [].

Q4: Are there any insights into the Structure-Activity Relationship (SAR) of 2,6-Dichloronitrosobenzene and its derivatives?

A4: The research on chlorinated benzidines, synthesized using 2,6-Dichloronitrosobenzene, reveals a correlation between their structure and mutagenic activity []. 3,5,3'-Trichlorobenzidine, a derivative synthesized with 2,6-Dichloronitrosobenzene, exhibits the highest mutagenic activity among tested benzidine derivatives []. This finding suggests that the position and number of chlorine substituents on the benzidine structure significantly influence its biological activity. Further research on a broader range of derivatives is needed to establish comprehensive SAR rules for this class of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.